GP130 receptor agonist-1

Blood-Brain Barrier CNS Drug Delivery Neuroprotection

GP130 receptor agonist-1 (CAS 339303-87-6), also known as UCLA GP130 2, is a potent, brain-penetrant, and orally active small molecule agonist of the glycoprotein 130 (gp130) receptor. It functions as a humanin peptide mimetic, binding to the D4-D5 domain of gp130 to activate downstream signaling pathways including STAT3, AKT, and ERK1/2.

Molecular Formula C15H11FN2S
Molecular Weight 270.3 g/mol
Cat. No. B1683720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGP130 receptor agonist-1
SynonymsUCLA GP130 2
Molecular FormulaC15H11FN2S
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)
InChIKeyRSKMQDIAPGOWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GP130 Receptor Agonist-1: Procurement-Ready Small Molecule gp130 Agonist with Validated Brain Penetration


GP130 receptor agonist-1 (CAS 339303-87-6), also known as UCLA GP130 2, is a potent, brain-penetrant, and orally active small molecule agonist of the glycoprotein 130 (gp130) receptor [1]. It functions as a humanin peptide mimetic, binding to the D4-D5 domain of gp130 to activate downstream signaling pathways including STAT3, AKT, and ERK1/2 [1]. This compound is distinguished by its demonstrated neuroprotective effects against NMDA-induced excitotoxicity in primary neuronal cultures and its ability to achieve therapeutically relevant brain concentrations following both oral and subcutaneous administration in preclinical models [1].

Why GP130 Receptor Agonist-1 Cannot Be Replaced by General gp130 Modulators in CNS-Focused Research


The gp130 signaling landscape includes diverse modulators such as RCGD-423 and natural cytokine ligands, but these alternatives lack the critical combination of brain penetration, oral bioavailability, and direct agonist activity required for central nervous system (CNS) applications [1][2]. While RCGD-423 modulates gp130 to promote cartilage repair, it is neither brain penetrant nor orally active in a therapeutically meaningful manner [2]. GP130 receptor agonist-1, in contrast, achieves brain-to-plasma ratios of up to 7.5:1 and demonstrates functional neuroprotection against NMDA-induced toxicity, a property not shared by other commercially available small molecule gp130 agonists [1]. Simple substitution with any other gp130 tool compound would compromise CNS target engagement and invalidate experimental outcomes in neuroscience research.

GP130 Receptor Agonist-1: Quantitative Differentiation Evidence vs. RCGD-423 and Other gp130 Modulators


Superior Brain Penetration and CNS Bioavailability vs. RCGD-423

GP130 receptor agonist-1 demonstrates unequivocal brain penetration with quantifiable brain exposure, a property absent in the structurally related comparator RCGD-423. In mice, oral administration of 30 mg/kg GP130 receptor agonist-1 achieves a brain Cmax of 156 ng/g (0.57 μM) with a brain-to-plasma ratio of approximately 4:1, while subcutaneous administration at 10 mg/kg yields a brain Cmax of 161 ng/g and a brain-to-plasma ratio of approximately 7.5:1 [1]. In contrast, RCGD-423 has not been reported to penetrate the blood-brain barrier and is exclusively studied for peripheral cartilage applications [2].

Blood-Brain Barrier CNS Drug Delivery Neuroprotection

Oral Bioactivity Confirmed by In Vivo Brain Target Engagement

GP130 receptor agonist-1 is explicitly documented as orally active, with systemic administration resulting in measurable brain concentrations that correlate with neuroprotective efficacy [1]. RCGD-423, by contrast, lacks reported oral bioavailability data and is primarily administered via intra-articular injection in preclinical models [2]. This distinction is critical for experimental designs requiring convenient, non-invasive dosing routes.

Oral Bioavailability CNS Pharmacology Drug Development

Functional Neuroprotection Against NMDA Excitotoxicity Not Shared by RCGD-423

In primary hippocampal neuronal cultures, GP130 receptor agonist-1 protects against NMDA-induced neurotoxicity, a functional endpoint directly relevant to Alzheimer's disease and excitotoxicity research [1]. RCGD-423 has no reported neuroprotective activity; its functional effects are limited to chondrocyte proliferation and cartilage repair [2]. This functional divergence underscores the unique utility of GP130 receptor agonist-1 for CNS applications.

Excitotoxicity Neuroprotection NMDA Receptor

Structural Basis for CNS Penetration: Fluoro Congener Advantage Over RCGD-423

GP130 receptor agonist-1 is the fluoro congener of RCGD-423, differing by a single fluorine-for-bromine substitution [1]. This seemingly minor structural modification confers dramatic functional differences: GP130 receptor agonist-1 is brain penetrant and neuroprotective, while RCGD-423 is not [1][2]. The fluoro substitution likely enhances passive permeability across the blood-brain barrier, a property essential for CNS applications.

Medicinal Chemistry Blood-Brain Barrier Permeability SAR

STAT3 Phosphorylation Induction: Quantitative Activation vs. RCGD-423

In SH-SY5Y neuroblastoma cells, GP130 receptor agonist-1 induces a 2-fold increase in STAT3 phosphorylation at Tyr705 within 10 minutes [1]. RCGD-423 increases pSTAT3 and Myc in porcine articular chondrocytes with EC50 values of 4.5–7.2 μM [2]. While direct cross-study comparison is limited by different cell types, GP130 receptor agonist-1 demonstrates robust STAT3 activation in a neuronal cell line, consistent with its CNS-targeted application.

STAT3 Signaling gp130 Activation Cellular Assay

Exclusive Brain-Penetrant Small Molecule gp130 Agonist in the Commercial Catalog

A review of current literature confirms that only a limited number of small molecule gp130 agonists are known, and among these, GP130 receptor agonist-1 is the sole brain-penetrant, orally active agonist commercially available [1][2]. Other gp130 modulators like RCGD-423 are not brain penetrant and are indicated for cartilage biology [2]. gp130 inhibitors such as LMT-28 and SC144 operate via opposite mechanisms and are not suitable for studies requiring gp130 activation [3][4].

Tool Compound CNS Pharmacology Procurement

Optimal Research Applications for GP130 Receptor Agonist-1: CNS Neuroprotection and gp130-STAT3 Signaling Studies


In Vivo CNS Neuroprotection Studies in Alzheimer's Disease and Excitotoxicity Models

GP130 receptor agonist-1 is the preferred tool compound for investigating gp130-mediated neuroprotection in Alzheimer's disease, stroke, and excitotoxicity models. Its validated brain penetration (brain Cmax 156-161 ng/g) and oral bioactivity enable convenient dosing in chronic studies [1]. The compound's ability to protect primary hippocampal neurons from NMDA-induced toxicity directly supports its use in neurodegeneration research [1]. RCGD-423 cannot substitute due to lack of CNS penetration [2].

Pharmacological Dissection of gp130-STAT3 Signaling in Neuronal Cells

For researchers studying gp130 downstream signaling in CNS cell types, GP130 receptor agonist-1 provides robust and rapid STAT3 activation (2-fold increase in pSTAT3 within 10 min in SH-SY5Y cells) [1]. This neuronal cell validation distinguishes it from RCGD-423, which has only been characterized in chondrocytes [2]. The compound also activates AKT and ERK1/2 pathways, enabling comprehensive signaling network analysis [1].

Comparative Studies of Humanin Peptidomimetics and gp130 Agonist Pharmacology

GP130 receptor agonist-1 serves as a critical small molecule comparator in studies evaluating humanin-derived peptides or other gp130 agonists. Its fluoro congener structure relative to RCGD-423 provides a valuable SAR probe for understanding halogen effects on CNS permeability [1][2]. Procurement of the correct compound is essential to ensure reproducible brain target engagement data.

Drug Discovery Programs Targeting CNS gp130 Agonism

In early-stage drug discovery for neurodegenerative diseases, GP130 receptor agonist-1 is the only commercially available small molecule gp130 agonist with proven oral CNS activity [1]. It can be used as a positive control or benchmark compound in high-throughput screening campaigns and lead optimization efforts [1]. Its documented pharmacokinetic profile (brain-to-plasma ratio up to 7.5:1) provides a reference for CNS drug property optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GP130 receptor agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.